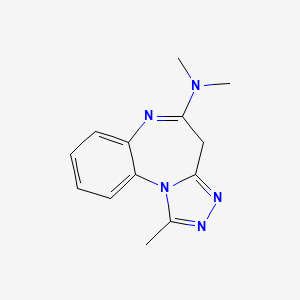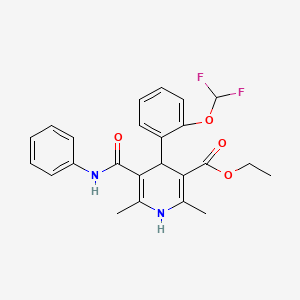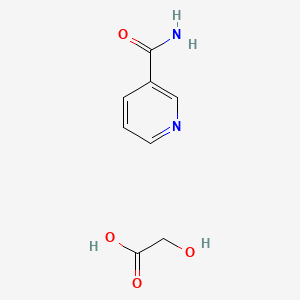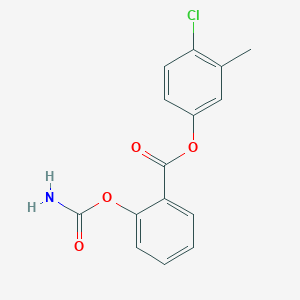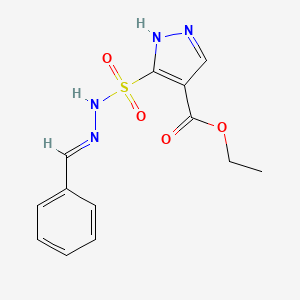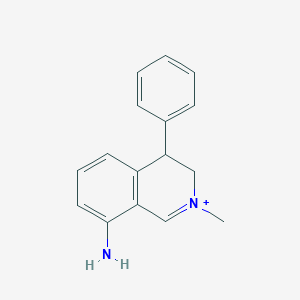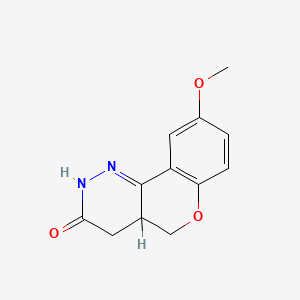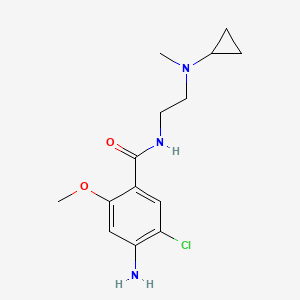
1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is a synthetic compound belonging to the class of tetrahydroindole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride typically involves the Fischer indole synthesis. This method uses commercially available starting materials such as 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone . The reaction proceeds under acidic conditions, often using methanesulfonic acid in methanol, to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the preparation of intermediates, purification, and final conversion to the monohydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically use reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkylated or N-arylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-cancer properties and effects on cell proliferation.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell proliferation, leading to anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
- 2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole
- 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole carboxylate
- 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylic acid
Comparison: 1-Butyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is unique due to its butyl substitution, which can enhance its lipophilicity and potentially improve its biological activity compared to other similar compounds. The presence of the hydroxyl group at the 6-position also contributes to its distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
87820-26-6 |
|---|---|
Molekularformel |
C15H21ClN2O |
Molekulargewicht |
280.79 g/mol |
IUPAC-Name |
1-butyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-2-3-4-14-15-11(7-8-16-14)12-9-10(18)5-6-13(12)17-15;/h5-6,9,14,16-18H,2-4,7-8H2,1H3;1H |
InChI-Schlüssel |
HZRPJNDNUKNCAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


